(2E)-4-{2-[(3-methoxyphenyl)carbonyl]hydrazinyl}-4-oxobut-2-enoic acid
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Overview
Description
2-butenedioic acid, mono[2-(3-methoxybenzoyl)hydrazide], (2E)- is an organic compound with a complex structure that includes both a butenedioic acid moiety and a methoxybenzoyl hydrazide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-butenedioic acid, mono[2-(3-methoxybenzoyl)hydrazide], (2E)- typically involves the reaction of 2-butenedioic acid with 2-(3-methoxybenzoyl)hydrazine under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained at around 60-80°C. The reaction mixture is then stirred for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-butenedioic acid, mono[2-(3-methoxybenzoyl)hydrazide], (2E)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydrazide group can participate in substitution reactions, where the methoxy group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Various nucleophiles in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of derivatives with different functional groups.
Scientific Research Applications
2-butenedioic acid, mono[2-(3-methoxybenzoyl)hydrazide], (2E)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-butenedioic acid, mono[2-(3-methoxybenzoyl)hydrazide], (2E)- exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
Fumaric Acid: Similar structure but lacks the methoxybenzoyl hydrazide group.
Maleic Acid: Isomer of fumaric acid with different geometric configuration.
Citraconic Acid: Similar structure with a methyl group instead of the methoxybenzoyl hydrazide group.
Uniqueness
2-butenedioic acid, mono[2-(3-methoxybenzoyl)hydrazide], (2E)- is unique due to the presence of the methoxybenzoyl hydrazide group, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C12H12N2O5 |
---|---|
Molecular Weight |
264.23 g/mol |
IUPAC Name |
(E)-4-[2-(3-methoxybenzoyl)hydrazinyl]-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C12H12N2O5/c1-19-9-4-2-3-8(7-9)12(18)14-13-10(15)5-6-11(16)17/h2-7H,1H3,(H,13,15)(H,14,18)(H,16,17)/b6-5+ |
InChI Key |
YGTDEQAONLJCCX-AATRIKPKSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1)C(=O)NNC(=O)/C=C/C(=O)O |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NNC(=O)C=CC(=O)O |
Origin of Product |
United States |
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